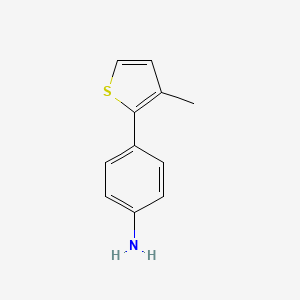
4-(3-Methyl-2-thienyl)benZenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methyl-2-thienyl)benZenamine is an organic compound that features a benzene ring substituted with an amine group and a thienyl group The thienyl group is a sulfur-containing heterocycle, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-2-thienyl)benZenamine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Methyl-2-thienyl)benZenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or thioether.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-(3-Methyl-2-thienyl)benZenamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of conductive polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 4-(3-Methyl-2-thienyl)benZenamine involves its interaction with specific molecular targets. The thienyl group can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
3-Methylbenzenamine: Similar to 4-(3-Methyl-2-thienyl)benZenamine but without the thienyl group.
4-(2-Thienyl)benZenamine: Similar structure but with the thienyl group in a different position
Propiedades
Fórmula molecular |
C11H11NS |
|---|---|
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
4-(3-methylthiophen-2-yl)aniline |
InChI |
InChI=1S/C11H11NS/c1-8-6-7-13-11(8)9-2-4-10(12)5-3-9/h2-7H,12H2,1H3 |
Clave InChI |
FJYKCIVUNYQLDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















